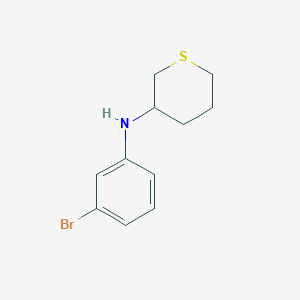
7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C₉H₁₀Cl₂FN. It is an important organic intermediate used in various fields such as pharmaceuticals, agrochemicals, and dyestuffs . The compound is known for its unique structure, which includes a tetrahydroisoquinoline core substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂) . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Substitution reactions often require catalysts or specific solvents to facilitate the process .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the growth of pathogenic microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride: Similar in structure but lacks the fluorine atom.
5-Chloro-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride: Similar but with different positions of chlorine and fluorine atoms.
Uniqueness
7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10Cl2FN |
|---|---|
Molecular Weight |
222.08 g/mol |
IUPAC Name |
7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-7-3-6-5-12-2-1-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H |
InChI Key |
VWNJNGIJLYFTJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)Cl)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Ethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B15262784.png)
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one](/img/structure/B15262810.png)
![[3-(Dimethylamino)propyl][(2-methylphenyl)methyl]amine](/img/structure/B15262824.png)

![3-[1-(2,6-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B15262830.png)
![2-[(Butylamino)methyl]-6-methoxyphenol](/img/structure/B15262834.png)

![2-Bromo-6-{[(cyclopropylmethyl)amino]methyl}phenol](/img/structure/B15262850.png)


